

# Spectroscopic Characterization of 4,4-dimethoxybutan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

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This technical guide provides an in-depth overview of the spectroscopic data for **4,4-dimethoxybutan-1-ol** (CAS No: 23068-87-3), a bifunctional molecule featuring both a primary alcohol and a dimethyl acetal functional group.<sup>[1]</sup> The comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural confirmation and for understanding its reactivity in synthetic applications.<sup>[1]</sup>

## Molecular Structure and Properties

- IUPAC Name: **4,4-dimethoxybutan-1-ol**<sup>[2]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>14</sub>O<sub>3</sub><sup>[2]</sup>
- Molecular Weight: 134.17 g/mol <sup>[1][2]</sup>
- Chemical Structure:

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4,4-dimethoxybutan-1-ol**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-OCH <sub>3</sub>	~3.3 - 3.5	s (singlet)	6H
-CH(OCH <sub>3</sub> ) <sub>2</sub>	Data not available	t (triplet)	1H
-CH <sub>2</sub> -CH(OCH <sub>3</sub> ) <sub>2</sub>	Data not available	m (multiplet)	2H
-CH <sub>2</sub> -CH <sub>2</sub> OH	Data not available	m (multiplet)	2H
-CH <sub>2</sub> OH	Data not available	t (triplet)	2H
-OH	Variable	br s (broad singlet)	1H
Data based on typical chemical shifts for similar functional groups. <sup>[1]</sup>			

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Assignment	Chemical Shift ( $\delta$ , ppm)
-OCH <sub>3</sub>	Data not available
-CH(OCH <sub>3</sub> ) <sub>2</sub>	Data not available
-CH <sub>2</sub> -CH(OCH <sub>3</sub> ) <sub>2</sub>	Data not available
-CH <sub>2</sub> -CH <sub>2</sub> OH	Data not available
-CH <sub>2</sub> OH	Data not available
While specific shifts are not readily available in the search results, key resonances expected include those for the two equivalent methoxy carbons, the acetal carbon, and the distinct carbons of the butanol chain. <sup>[1]</sup>	

**Table 3: IR Spectroscopic Data**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (alcohol)	~3200 - 3600	Broad, strong absorption
C-O (alcohol, acetal)	~1050 - 1150	Strong absorption
Source: Benchchem[1]		

**Table 4: Mass Spectrometry Data**

Feature	m/z Value	Notes
Molecular Ion (M <sup>+</sup> )	134.09	Calculated from the molecular formula C <sub>6</sub> H <sub>14</sub> O <sub>3</sub> . [2]
Fragmentation Patterns	Not explicitly detailed in search results	Characteristic fragmentation patterns are expected. [1]

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for determining the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation:
  - For <sup>1</sup>H NMR, dissolve 5-25 mg of **4,4-dimethoxybutan-1-ol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, Acetone-d<sub>6</sub>). [3]
  - For <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg is typically required. [3]
  - The sample is prepared in a clean, dry 5 mm diameter NMR tube. [4]
- Instrumentation and Acquisition:

- Acquire spectra on a high-field NMR spectrometer.
- For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the  $T_1$  value) between scans to allow for full relaxation of the nuclei.[5]
- The number of scans can be adjusted based on the sample concentration, typically ranging from 32 to 128 for dilute samples.[5]
- Data Processing:
  - Process the raw data by applying Fourier transformation.
  - Reference the chemical shifts to a known internal standard (e.g., TMS) or to the residual solvent signal.[3][4]

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Protocol:

- Sample Preparation (Neat Liquid):
  - As **4,4-dimethoxybutan-1-ol** is a liquid, it can be analyzed directly as a thin film.[6]
  - Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
  - Carefully place a second salt plate on top, allowing the liquid to spread into a uniform thin film between the plates.[6][7]
- Instrumentation and Acquisition:
  - Place the "sandwich" plate assembly into the sample holder of an FT-IR spectrometer.[8]
  - Record the spectrum, typically in the range of  $4000\text{ cm}^{-1}$  to  $600\text{ cm}^{-1}$ . [8]

- Acquire a background spectrum of the empty instrument prior to running the sample to subtract atmospheric contributions.[\[8\]](#)
- Data Processing:
  - The resulting spectrum plots transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify characteristic absorption bands corresponding to the molecule's functional groups.[\[1\]](#)

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Protocol:

- Sample Introduction and Ionization (Electron Impact - EI):
  - Introduce a small amount of the sample into the mass spectrometer's ion source, where it is vaporized in a high vacuum.[\[9\]](#)[\[10\]](#)
  - Bombard the gaseous molecules with a high-energy electron beam. This typically ejects an electron, forming a positively charged molecular ion ( $\text{M}^+$ ).[\[10\]](#)
  - Excess energy from the ionization process can cause the molecular ion to break apart into smaller fragment ions.[\[10\]](#)
- Mass Analysis:
  - Accelerate the newly formed ions using an electric field.
  - Separate the ions based on their mass-to-charge ratio ( $m/z$ ) by passing them through a magnetic field. Lighter ions are deflected more than heavier ones.[\[9\]](#)[\[10\]](#)
- Detection and Data Processing:
  - An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value.

- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .<sup>[11]</sup>

## Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and structural relationships.

Caption: General workflow for spectroscopic analysis of **4,4-dimethoxybutan-1-ol**.

Caption: Correlation of molecular structure with expected spectroscopic signals.

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